molecular formula C21H17N3O3S B6481357 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide CAS No. 896288-22-5

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide

Cat. No. B6481357
CAS RN: 896288-22-5
M. Wt: 391.4 g/mol
InChI Key: HXFBGXXDBAPDSB-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide (MMSB) is a chemical compound that has been studied extensively for its various applications in scientific research. It is a derivative of the benzodiazepine class of compounds, and is characterized by its high solubility in water and its ability to form stable complexes with other molecules. MMSB has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide has been used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of environmental contaminants on the environment. It has also been used in studies of the effects of hormones on the reproductive system. Additionally, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide has been used in studies of the effects of radiation on cells, as well as in studies of the effects of light on plant growth.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is not fully understood. However, it is believed to act as a modulator of the activity of certain enzymes, such as those involved in the breakdown of neurotransmitters. Additionally, it is believed to act as a chelator of metals, such as iron and copper, which are important for the proper functioning of the nervous system.
Biochemical and Physiological Effects
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, such as those involved in the breakdown of neurotransmitters. Additionally, it has been found to act as a chelator of metals, such as iron and copper, which are important for the proper functioning of the nervous system. Additionally, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is highly soluble in water, which makes it easy to work with in the laboratory. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is also relatively expensive, which makes it difficult to use in large-scale experiments. Additionally, it is not very stable in the presence of light, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide in scientific research. One potential direction is the use of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide as a drug delivery system. Additionally, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide could be used in the development of new drugs, as well as in the development of new diagnostic tests. Additionally, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide could be used in the development of new materials for use in medical devices, such as implants and prostheses. Finally, N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide could be used in the development of new treatments for diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide can be synthesized from the reaction of 3-methanesulfonylbenzamide and 2-(1H-1,3-benzodiazol-2-yl)phenylhydrazine in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at a temperature of 40-50°C, and the product is isolated by filtration. The yield of the product is typically around 90%, and the purity of the product can be determined using thin-layer chromatography.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFBGXXDBAPDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

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